molecular formula C16H24ClNO B562682 Tolperisone-d10 Hydrochloride CAS No. 1185160-65-9

Tolperisone-d10 Hydrochloride

Cat. No.: B562682
CAS No.: 1185160-65-9
M. Wt: 291.88 g/mol
InChI Key: ZBUVYROEHQQAKL-XVKVVLOSSA-N
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Description

Overview of Deuterated Analogues in Drug Discovery and Development Research

Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. clearsynthdiscovery.com It has one proton and one neutron, making it about twice as heavy as hydrogen (protium), which has only a proton. clearsynthdiscovery.com In drug discovery and development, replacing hydrogen atoms with deuterium atoms in a drug molecule, a process known as deuteration, has become an important strategy. nih.govclearsynth.com This subtle change can have a significant impact on the drug's properties. nih.gov

The C-D bond is stronger than the C-H bond. clearsynthdiscovery.com This increased bond strength can make the deuterated compound more resistant to metabolic breakdown by enzymes, particularly cytochrome P450 (CYP450) enzymes, which are responsible for a large portion of drug metabolism in humans. tandfonline.combioscientia.de This phenomenon, known as the kinetic isotope effect (KIE), can lead to several potential benefits: tandfonline.combioscientia.de

Improved Pharmacokinetics: Deuteration can slow down the rate of metabolism, potentially leading to a longer drug half-life, increased exposure (Area Under the Curve or AUC), and reduced clearance. clearsynthdiscovery.comtandfonline.com

Reduced Metabolite-Related Toxicity: By altering the metabolic pathway, deuteration can decrease the formation of toxic metabolites. clearsynthdiscovery.com

Enhanced Efficacy: A more stable drug may maintain its therapeutic concentration for longer, potentially leading to improved efficacy. nih.gov

The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, encouraging further research and investment in deuterated pharmaceuticals. nih.govtandfonline.com

Rationale for Deuterium Labeling in Tolperisone (B1682978) Hydrochloride: Tolperisone-d10 Hydrochloride as a Research Tool

Tolperisone hydrochloride is a centrally acting muscle relaxant. medchemexpress.commedchemexpress.com this compound is a deuterated analogue of tolperisone hydrochloride, where ten hydrogen atoms have been replaced by deuterium. medchemexpress.comcaymanchem.comscbt.com This isotopic labeling makes this compound a valuable tool in pharmaceutical research, primarily for analytical and metabolic studies.

The primary application of this compound is as an internal standard for the quantification of tolperisone in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com In these methods, a known amount of the deuterated standard is added to the sample. Because it is chemically almost identical to the non-deuterated tolperisone, it behaves similarly during sample preparation and analysis. However, due to its higher mass, it can be distinguished by the mass spectrometer. This allows for more accurate and precise measurement of the tolperisone concentration in the sample. acs.orgnih.gov

Furthermore, the use of deuterated analogs like this compound can aid in understanding the pharmacokinetics of tolperisone. researchgate.netnih.gov By comparing the metabolic fate of the deuterated and non-deuterated compounds, researchers can gain insights into how the drug is absorbed, distributed, metabolized, and excreted. clearsynth.com

Table 1: Chemical Information

Compound NameCAS NumberMolecular FormulaMolecular Weight
Tolperisone Hydrochloride3644-61-9C₁₆H₂₃NO·HCl281.83
This compound1185160-65-9C₁₆H₁₃D₁₀NO·HCl291.88

Data sourced from multiple chemical suppliers. caymanchem.comscbt.comaxios-research.com

Table 2: Deuterated Drugs in Clinical Development

Deuterated DrugParent DrugTherapeutic Area
DeutetrabenazineTetrabenazineHuntington's disease, tardive dyskinesia
Deucravacitinib(Novel)Psoriasis
AVP-786DextromethorphanAgitation in Alzheimer's disease
CTP-543RuxolitinibAlopecia areata
CTP-656IvacaftorCystic fibrosis
DRX-065PioglitazoneNASH
RT001Linoleic acidFriedreich's ataxia
HC-1119EnzalutamideProstate cancer
BMS-986165(Novel)Autoimmune disorders
CTP-499PentoxifyllineDiabetic nephropathy

This table provides examples of deuterated drugs and is not exhaustive. nih.govtandfonline.comacs.orgnih.govjuniperpublishers.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUVYROEHQQAKL-XVKVVLOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662210
Record name 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185160-65-9
Record name 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Tolperisone D10 Hydrochloride

Strategies for Site-Specific Deuteration in Complex Organic Molecules

The selective replacement of hydrogen with deuterium (B1214612) in a complex organic molecule is a significant challenge in synthetic chemistry. nih.gov Several strategies have been developed to achieve site-specific deuteration. snnu.edu.cn One common and effective method is hydrogen isotope exchange (HIE), where hydrogen atoms are swapped for deuterium atoms. snnu.edu.cn This can be achieved using various catalysts and deuterium sources. snnu.edu.cn

Another approach involves multi-step synthesis where deuterated building blocks are used to construct the final molecule. researchgate.net This method offers high control over the location of deuterium incorporation. nih.gov C-H activation has also emerged as a powerful tool for site-selective deuteration, allowing for the direct functionalization of C-H bonds. snnu.edu.cn The choice of strategy often depends on the target molecule's structure and the desired deuteration pattern. acs.org

Isotopic Exchange and Direct Deuteration Techniques for Tolperisone (B1682978) Analogues

For tolperisone analogues, including the deuterated form, isotopic exchange reactions are a key technique. researchgate.net This can involve the use of heavy water (D2O) as the deuterium source, often under high temperature and pressure in the presence of a catalyst. ansto.gov.aujuniperpublishers.com For the synthesis of Tolperisone-d10, where the deuterium atoms are located on the piperidine (B6355638) ring, a deuterated piperidine precursor is typically used. caymanchem.com

Direct deuteration methods can also be employed. These techniques aim to introduce deuterium directly onto the target molecule in the later stages of synthesis. snnu.edu.cn Catalytic methods, such as those using palladium or copper catalysts, can facilitate the exchange of hydrogen for deuterium at specific sites. brightspec.comthieme-connect.de

Precursor Selection and Reaction Optimization for Tolperisone-d10 Hydrochloride Synthesis

The synthesis of this compound typically starts with the appropriate precursors. The non-deuterated synthesis of tolperisone often involves the reaction of 4-methylpropiophenone with piperidine hydrochloride and paraformaldehyde or 1,2-dioxolane. google.comgoogle.com For the deuterated version, piperidine-d11 (B105061) is reacted with 4-methylpropiophenone and paraformaldehyde. The resulting Tolperisone-d10 free base is then treated with hydrochloric acid to form the hydrochloride salt.

Reaction optimization is crucial to maximize the yield and purity of the final product. nih.gov This involves carefully controlling parameters such as temperature, reaction time, and the amount of reagents used. pmda.go.jp For instance, in the synthesis of high-purity tolperisone hydrochloride, controlling the reaction temperature during the Friedel-Crafts acylation step can reduce the formation of by-products. google.com

A general synthetic scheme is as follows:

Step 1: Mannich Reaction: 4-Methylpropiophenone is reacted with piperidine-d11 hydrochloride and paraformaldehyde. This reaction, a type of aminomethylation, forms the basic structure of tolperisone.

Step 2: Formation of Hydrochloride Salt: The resulting Tolperisone-d10 free base is then treated with hydrochloric acid to yield this compound.

PrecursorRole in Synthesis
4-MethylpropiophenoneStarting material providing the core structure. google.com
Piperidine-d11 HydrochlorideSource of the deuterated piperidine ring.
ParaformaldehydeReactant in the Mannich reaction. google.com
Hydrochloric AcidUsed to form the hydrochloride salt. google.com

Purification and Isotopic Purity Assessment of Synthesized this compound

After synthesis, purification of this compound is essential to remove any unreacted starting materials, by-products, and non-deuterated or partially deuterated species. nih.gov Common purification techniques include recrystallization, and chromatographic methods like High-Performance Liquid Chromatography (HPLC) and flash chromatography. ansto.gov.auansto.gov.au

Assessing the isotopic purity is a critical final step. rsc.org This determines the percentage of molecules that have been successfully deuterated to the desired level. lgcstandards.com Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ²H NMR can confirm the positions of the deuterium atoms and provide information about the isotopic purity at specific sites. ansto.gov.aursc.org

A combination of these methods provides a comprehensive assessment of both the chemical and isotopic purity of the synthesized this compound. rsc.org The goal is to achieve high isotopic enrichment, often greater than 98% or 99%, to ensure its reliability as an internal standard. caymanchem.com

Analytical TechniquePurpose in Purity Assessment
High-Performance Liquid Chromatography (HPLC)To determine chemical purity by separating the compound from impurities. lgcstandards.com
Mass Spectrometry (MS)To determine the isotopic enrichment and distribution of deuterated forms. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the structural integrity and the specific sites of deuteration. rsc.org

Advanced Analytical Characterization and Applications of Tolperisone D10 Hydrochloride

Mass Spectrometric Techniques for Quantification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC), it provides high sensitivity and selectivity for the analysis of complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development Utilizing Tolperisone-d10 Hydrochloride

LC-MS/MS is a highly sensitive and specific technique for quantitative analysis. In the analysis of tolperisone (B1682978), methods have been developed for its simultaneous determination with other drugs, such as etodolac (B1671708), in human plasma. scilit.comnih.gov These methods often employ a liquid-liquid extraction for sample preparation and a C8 or C18 column for chromatographic separation. scilit.comnih.govresearchgate.net Detection is achieved using electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) to enhance selectivity and sensitivity. scilit.comnih.govresearchgate.net

A validated LC-MS/MS method for the simultaneous determination of tolperisone and etodolac in human plasma demonstrated a linear range of 0.5–200.0 ng/mL for tolperisone. scilit.comnih.gov While this study used chlorzoxazone (B1668890) as an internal standard, the principles of the method are directly applicable to the use of this compound. drugbank.comscilit.comnih.gov The use of a deuterated internal standard like this compound is generally preferred in LC-MS/MS assays to improve accuracy and precision by compensating for matrix effects and variations in instrument response. scispace.comdiva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Isotopic Analysis and Quantification of Tolperisone

GC-MS is another robust technique for the analysis of volatile and semi-volatile compounds. It has been utilized in the toxicological analysis of tolperisone in various biological samples, including blood, urine, and gastric content. proquest.comresearchgate.netresearchgate.net In fatal poisoning cases, GC-MS, along with other analytical methods, was used to demonstrate the presence of tolperisone. proquest.comresearchgate.net

For quantitative analysis using GC-MS, derivatization is often employed to improve the chromatographic properties and mass spectrometric fragmentation of the analyte. nih.gov The selection of a suitable deuterated internal standard is crucial for accurate quantification. nih.gov The use of deuterated standards in pyrolysis-GC/MS has also been shown to correct for variable analyte recovery and matrix effects, resulting in reliable and transferable quantitative methods. mdpi.com this compound, with its ten deuterium (B1214612) atoms, provides a significant mass difference from the unlabeled analyte, making it an excellent internal standard for GC-MS applications, minimizing cross-contribution between the analyte and the standard. caymanchem.comnih.gov

Role of this compound as an Internal Standard in Bioanalytical Assays

This compound is specifically intended for use as an internal standard for the quantification of tolperisone by GC- or LC-MS. caymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte that is added in a known amount to samples, calibrators, and quality controls. diva-portal.orgscioninstruments.com It is used to correct for the loss of analyte during sample preparation and analysis, as well as for variations in instrument response. scioninstruments.com

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. scispace.comscioninstruments.com They co-elute with the analyte in chromatography and exhibit similar ionization efficiency in the mass spectrometer, but are distinguished by their different mass-to-charge ratios. diva-portal.orgscioninstruments.com This close similarity allows for highly accurate and precise quantification by correcting for matrix effects, which are a common source of variability in bioanalytical assays. diva-portal.orgscioninstruments.com The use of a SIL internal standard can significantly improve the robustness and reliability of the analytical method. scispace.com

Quantitative Performance Metrics: Sensitivity, Precision, and Accuracy in Mass Spectrometry Using Deuterated Standards

The use of deuterated internal standards like this compound significantly enhances the quantitative performance of mass spectrometric assays.

Sensitivity: The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). In a validated LC-MS/MS method for tolperisone, the LOD was reported as 0.5 ng/mL. researchgate.netresearchgate.net Another study reported a linear range of 0.5–200.0 ng/mL for tolperisone in human plasma. scilit.comnih.gov The use of a deuterated internal standard helps to achieve low detection and quantification limits by reducing the impact of background noise and matrix interference. mdpi.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated LC-MS/MS method for tolperisone, the intra- and inter-day precision were found to be ≤12.3%. scilit.comnih.gov Another study reported RSD values below 14.6%. researchgate.netresearchgate.net Deuterated standards contribute to high precision by providing a stable reference point that compensates for variations during the analytical process. scioninstruments.com

Accuracy: Accuracy is the closeness of the mean of a set of results to the actual value. In a validated LC-MS/MS method for tolperisone, the accuracy was reported to be within ±5.0%. scilit.comnih.gov The use of a deuterated internal standard is crucial for achieving high accuracy as it corrects for potential biases introduced during sample processing and analysis. scispace.com

Table 1: Quantitative Performance of Tolperisone Analysis using Mass Spectrometry

Parameter Reported Value Reference
Linearity Range 0.5–200.0 ng/mL scilit.comnih.gov
Limit of Detection (LOD) 0.5 ng/mL researchgate.netresearchgate.net
Intra- and Inter-day Precision (%RSD) ≤12.3% scilit.comnih.gov
Accuracy ±5.0% scilit.comnih.gov

Chromatographic Method Development and Validation Utilizing this compound

Chromatographic methods are essential for separating tolperisone from other components in a sample before its detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Analytical Method Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds. Several reversed-phase (RP)-HPLC methods have been developed and validated for the determination of tolperisone hydrochloride in bulk and pharmaceutical dosage forms. koreascience.krderpharmachemica.com These methods typically utilize a C18 column and a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol. derpharmachemica.comijpbs.com Detection is commonly performed using a UV detector at a wavelength of around 260 nm. ijpbs.com

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines and includes parameters such as linearity, precision, accuracy, specificity, and robustness. koreascience.krjpionline.org

Linearity: The linearity of HPLC methods for tolperisone has been demonstrated over various concentration ranges, for instance, from 0.5 µg/mL to 3.5 µg/mL and 5-200 µg/mL. koreascience.kr

Precision: The precision of the methods is confirmed by low relative standard deviation (RSD) values for intra-day and inter-day assays, which are typically less than 2%. koreascience.krijpbs.com

Accuracy: The accuracy is demonstrated by high recovery rates, often in the range of 98-102%. koreascience.krijpbs.com

While these HPLC-UV methods are suitable for quality control of pharmaceutical formulations, they may lack the sensitivity and selectivity required for bioanalytical applications. In such cases, coupling HPLC with mass spectrometry (LC-MS) and using a deuterated internal standard like this compound is the preferred approach. scilit.comnih.gov

Table 2: Validation Parameters of HPLC Methods for Tolperisone Hydrochloride

Validation Parameter Reported Findings References
Linearity Range 0.5 µg/mL to 3.5 µg/mL
5 µg/mL to 200 µg/mL koreascience.kr
40 ppm to 100 ppm derpharmachemica.com
100 µg/ml to 500 µg/ml ijpbs.com
Accuracy (% Recovery) 99.38% to 100.22%
99.8% to 101.2% koreascience.kr
98% to 102% ijpbs.com
Precision (%RSD) Intra-day: 0.04% to 0.10% koreascience.kr
Inter-day: 0.43% to 1.24% koreascience.kr
< 2% ijpbs.com

High-Performance Thin Layer Chromatography (HPTLC) in Deuterated Compound Analysis

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography (TLC) that offers enhanced separation efficiency, sensitivity, and automation. foliamedica.bg It serves as a powerful analytical tool for the quality control and analysis of pharmaceutical compounds, including isotopically labeled molecules like this compound. The technique's utility in analyzing deuterated compounds stems from its ability to separate substances based on small differences in their physicochemical properties, although the primary application for Tolperisone-d10 is often in conjunction with mass spectrometry where it serves as an internal standard. caymanchem.com

In the analysis of deuterated compounds, HPTLC methods are developed to ensure the purity of the labeled standard and to resolve it from its non-deuterated counterpart and potential impurities. sciepub.com The selection of the stationary phase, typically silica (B1680970) gel 60 F254 plates, and a suitable mobile phase is critical for achieving good separation. sciepub.comsciepub.com For Tolperisone hydrochloride, various mobile phase compositions have been explored, such as methanol:ethyl acetate (B1210297) (3:7, v/v), which yielded a retention factor (Rf) value of 0.50 ± 0.008. sciepub.comsciepub.com Densitometric analysis is commonly performed in absorbance mode at a specific wavelength, such as 261 nm for tolperisone, using a deuterium lamp as the radiation source. sciepub.comasianpubs.orgbiomedpharmajournal.orgrjptonline.org The method can be validated according to International Conference on Harmonisation (ICH) guidelines to demonstrate its linearity, precision, accuracy, and robustness. asianpubs.org

The table below outlines a typical HPTLC method developed for the analysis of Tolperisone, which can be adapted for its deuterated analogue.

ParameterConditionSource
Stationary Phase HPTLC aluminium plates pre-coated with silica gel 60F-254 sciepub.comsciepub.com
Mobile Phase Methanol: Ethyl Acetate (3:7, v/v) sciepub.comsciepub.com
Chamber Saturation 10-20 minutes asianpubs.orgbiomedpharmajournal.org
Migration Distance 70-75 mm foliamedica.bgasianpubs.org
Detection Wavelength 261 nm sciepub.comsciepub.com
Radiation Source Deuterium Lamp asianpubs.orgbiomedpharmajournal.orgrjptonline.org
Rf Value (Tolperisone HCl) 0.50 ± 0.008 sciepub.comsciepub.com

Chromatographic Separation of this compound from Analogues and Impurities

The primary role of this compound in analytical chemistry is as an internal standard for the quantification of tolperisone in biological matrices and pharmaceutical formulations, typically by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.commedchemexpress.com Effective chromatographic separation of the deuterated standard from the non-deuterated analyte and other related substances or impurities is paramount for accurate quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. Several stability-indicating HPLC methods have been developed for the estimation of Tolperisone and its potential impurities. researchgate.netmdpi.comnih.gov These methods can be directly applied to the analysis of this compound. Separation is typically achieved on a C18 stationary phase using a mobile phase consisting of a buffer and an organic modifier like acetonitrile. researchgate.netmdpi.comnih.gov For instance, a mobile phase containing a buffer of 0.01 M potassium dihydrogen phosphate (B84403) (pH adjusted to 8.0) and acetonitrile, delivered in a gradient program, has proven effective in separating tolperisone from four of its potential impurities with a resolution greater than 2.0. researchgate.netmdpi.comnih.gov

The slight difference in physicochemical properties due to deuterium substitution does not typically result in baseline separation between the deuterated and non-deuterated compounds under standard reversed-phase HPLC conditions. However, the mass difference is easily resolved by the mass spectrometer detector. The key is to separate the analyte and internal standard from other interfering compounds and impurities. jpionline.org

The following table summarizes a validated HPLC method for the separation of Tolperisone and its impurities.

ParameterConditionSource
Column C18 stationary phase researchgate.netnih.gov
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate (pH 8.0) researchgate.netnih.gov
Mobile Phase B Acetonitrile researchgate.net
Flow Rate 1.0 mL/min researchgate.netnih.govjpionline.org
Detection UV at 254 nm or Mass Spectrometry researchgate.netnih.gov
Injection Volume 10 µL researchgate.netjpionline.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and is particularly crucial for confirming the location and extent of isotopic labeling in deuterated compounds like this compound. chemrxiv.org While proton (¹H) NMR is standard for organic molecules, its utility diminishes for highly deuterated compounds due to the very weak signals from residual protons. sigmaaldrich.com

For compounds with high deuterium enrichment (>98 atom %), Deuterium (²H or D) NMR is a more powerful and direct technique. sigmaaldrich.com ²H NMR allows for the direct observation of the deuterium nuclei, providing a clean spectrum where proton signals are absent. sigmaaldrich.com This method can be used to verify the positions of deuteration and determine the isotopic enrichment at each site. sigmaaldrich.com Furthermore, advanced two-dimensional NMR techniques, such as ²H-¹H correlation spectroscopy (CP-iCOSY), can be employed to elucidate the local structure and through-space interactions in partially deuterated compounds. chemrxiv.org

The ¹³C NMR spectrum of Tolperisone hydrochloride shows characteristic signals, including a carbonyl carbon at approximately 203.63 ppm. chemicalbook.com In the ¹³C NMR spectrum of Tolperisone-d10, the carbon atoms directly bonded to deuterium will exhibit splitting due to C-D coupling and may show slight isotopic shifts compared to the non-deuterated compound.

The table below shows a comparison of expected NMR observations for Tolperisone and its deuterated analogue.

TechniqueObservation in Tolperisone HClExpected Observation in Tolperisone-d10 HClSource
¹H NMR Complex spectrum with signals for aromatic, piperidine (B6355638), and aliphatic protons.Significantly reduced signal intensity for piperidine ring protons. sigmaaldrich.com
¹³C NMR Characteristic signals for all 16 carbons, including C=O at ~203.6 ppm.Splitting of signals for deuterated piperidine carbons due to C-D coupling; potential isotopic shifts. chemicalbook.com
²H NMR No signal.Strong signals corresponding to the 10 deuterium atoms on the piperidine ring, confirming deuteration. sigmaaldrich.com

Other Spectroscopic Techniques for Characterization of Deuterated Compounds

Besides NMR, other spectroscopic techniques are vital for the comprehensive characterization of this compound.

Mass Spectrometry (MS): Mass spectrometry is fundamental for confirming the molecular weight and isotopic purity of Tolperisone-d10. The molecular weight of this compound (C₁₆H₁₄D₁₀ClNO) is approximately 291.88 g/mol , which is significantly different from the non-deuterated form (C₁₆H₂₄ClNO, ~281.82 g/mol ). pharmaffiliates.com This mass difference is the basis for its use as an internal standard in LC-MS/MS assays. caymanchem.com In such methods, specific mass transitions for both the analyte (tolperisone) and the internal standard (Tolperisone-d10) are monitored. For example, a common transition for tolperisone is m/z 246 → 98. researchgate.net The corresponding transition for the deuterated analogue would be shifted by the mass of the incorporated deuterium atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The substitution of hydrogen with the heavier deuterium isotope causes a predictable shift of vibrational frequencies to lower wavenumbers. acs.org For example, C-H stretching vibrations typically appear in the 3300-2800 cm⁻¹ region, whereas C-D stretches are observed at lower frequencies. acs.orglibretexts.org Similarly, any N-H or O-H stretches would shift upon deuteration to N-D or O-D, respectively. nih.govresearchgate.net By comparing the FT-IR spectrum of Tolperisone-d10 with that of Tolperisone, one can confirm the incorporation of deuterium.

The table below summarizes the key applications of these techniques for Tolperisone-d10.

TechniqueApplication for Tolperisone-d10 HClKey FindingSource
Mass Spectrometry (MS) Confirmation of molecular weight and isotopic enrichment. Use in quantitative assays.Increased mass compared to Tolperisone, enabling its use as an internal standard. caymanchem.compharmaffiliates.comresearchgate.net
FT-IR Spectroscopy Confirmation of deuterium incorporation.Observation of C-D vibrational bands at lower frequencies compared to C-H bands in Tolperisone. acs.orgnih.gov

Research on Pharmacokinetic and Metabolic Processes of Tolperisone Utilizing Deuterated Analogues

Investigation of Deuterium (B1214612) Substitution Effects on Drug Pharmacokinetics in Preclinical Models

Deuteration can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a reduced rate of metabolic reactions that involve the cleavage of this bond. researchgate.netjuniperpublishers.com This phenomenon, known as the kinetic isotope effect (KIE), can result in a longer biological half-life, increased systemic exposure (Area Under the Curve or AUC), and potentially a more favorable safety and efficacy profile. juniperpublishers.commusechem.comnih.govacs.org

Preclinical in vivo studies in animal models are crucial for understanding how deuterium substitution affects the pharmacokinetics of a drug. For instance, studies on deuterated analogues of other drugs have demonstrated altered blood circulation behavior, including increased AUC, reduced clearance, and prolonged mean residence time compared to their non-deuterated counterparts. researchgate.net While specific in vivo pharmacokinetic data for Tolperisone-d10 Hydrochloride in non-human organisms is not extensively detailed in the provided search results, the general principles of deuteration suggest that similar effects could be anticipated.

In rats, tolperisone (B1682978) itself exhibits different pharmacokinetic profiles between genders, with plasma exposure being approximately twice as high in females as in males for a given dose. clinicaltrials.gov The bioavailability of oral tolperisone is about 20% due to a significant first-pass metabolism in the liver and kidneys. ogyei.gov.huwikipedia.org Deuteration of tolperisone, as in BDD-10103, is intended to address some of the drawbacks of the original molecule by leveraging the deuterium effect. researchgate.net The deuteration is expected to impede hydroxylation on the phenyl group, leading to a reduced first-pass effect. google.com

Table 1: Potential Pharmacokinetic Effects of Deuteration

Pharmacokinetic ParameterPotential Effect of DeuterationRationale
Half-life (t1/2)ProlongedReduced rate of metabolic clearance due to the kinetic isotope effect. juniperpublishers.commusechem.com
Area Under the Curve (AUC)IncreasedGreater systemic exposure resulting from decreased clearance. researchgate.netmusechem.com
Clearance (CL)ReducedSlower enzymatic breakdown of the drug. researchgate.net
Mean Residence Time (MRT)ProlongedThe drug remains in the body for a longer duration. researchgate.net

Assessing the systemic exposure of deuterated compounds like this compound involves robust bioanalytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for quantifying tolperisone in biological matrices such as human plasma. wisdomlib.orgresearchgate.net These methods are essential for pharmacokinetic and bioequivalence studies. wisdomlib.org

For deuterated compounds, mass spectrometry (MS) coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS) is particularly powerful. caymanchem.com Tolperisone-d10 is intended for use as an internal standard for the quantification of tolperisone by these methods. caymanchem.com The use of a deuterated internal standard helps to improve the accuracy and precision of the bioanalytical method by accounting for variations in sample preparation and instrument response.

The development and validation of such methods typically follow guidelines from regulatory bodies and include parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. wisdomlib.orgijcpa.in

Precision and Accuracy: The closeness of agreement between a series of measurements and the degree of closeness of measurements to the actual value, respectively. wisdomlib.orgijcpa.in

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. ijcpa.in

Specificity and Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. ijcpa.in

Robustness and Ruggedness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters and its reproducibility under normal, but variable, laboratory conditions. ijcpa.in

In Vivo Pharmacokinetic Studies in Non-Human Organisms

In Vitro Metabolism Studies Using this compound as a Tracer

In vitro metabolism studies using subcellular fractions like human liver microsomes (HLM) are fundamental for elucidating the metabolic fate of a drug. capes.gov.brnih.gov this compound can serve as a valuable tracer in these studies to investigate metabolic pathways and the impact of deuterium substitution.

Tolperisone undergoes extensive metabolism, primarily through oxidation. ogyei.gov.hu In vitro studies with human liver microsomes have identified methyl-hydroxylation as a main metabolic route. capes.gov.brnih.gov The primary enzyme responsible for tolperisone metabolism is Cytochrome P450 2D6 (CYP2D6). ogyei.gov.hucapes.gov.brnih.govresearchgate.net Other CYP isozymes, including CYP2C19, CYP2B6, and CYP1A2, are also involved to a lesser extent. ogyei.gov.hucapes.gov.brnih.govresearchgate.net Additionally, P450-independent pathways, potentially involving a microsomal reductase, contribute significantly to its biotransformation. capes.gov.brresearchgate.net

The major metabolites of tolperisone are formed through hydroxylation. google.com The use of this compound in such in vitro systems can help to precisely track the formation of these metabolites and identify any shifts in metabolic pathways due to deuteration, a phenomenon known as "metabolic switching". juniperpublishers.combioscientia.de

Table 2: Enzyme Systems Involved in Tolperisone Metabolism

Enzyme SystemRole in Tolperisone MetabolismReference
CYP2D6Prominent enzyme in tolperisone metabolism, mediating hydroxymethyl-tolperisone formation. ogyei.gov.hucapes.gov.brnih.govresearchgate.net
CYP2C19Contributes to tolperisone metabolism to a lesser extent. ogyei.gov.hucapes.gov.brnih.govresearchgate.net
CYP1A2Minor role in tolperisone metabolism. ogyei.gov.hucapes.gov.brnih.govresearchgate.net
CYP2B6Minor involvement in overall metabolism, but not in hydroxymethyl-tolperisone formation. capes.gov.brnih.gov
Microsomal ReductaseAssumed to be involved in P450-independent biotransformation. capes.gov.brresearchgate.net

The kinetic isotope effect (KIE) is a key consequence of deuterium substitution. juniperpublishers.combioscientia.de The stronger C-D bond requires more energy to break, leading to a slower rate of reaction for metabolic pathways that involve the cleavage of this bond. juniperpublishers.com This can be quantified by measuring enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), which are used to calculate the intrinsic clearance (CLint = Vmax/Km). plos.org

The turnover number (kcat), which represents the number of substrate molecules converted to product per enzyme active site per unit of time, is a direct measure of catalytic activity. wikipedia.org A reduction in the turnover rate for a deuterated compound compared to its non-deuterated counterpart would provide direct evidence of a KIE. bioscientia.de Studies on other deuterated compounds have shown that the magnitude of the KIE can vary depending on the specific enzyme and the position of deuteration. plos.org For tolperisone, deuteration is expected to significantly affect its metabolism by CYP2D6 and CYP2C19, the primary enzymes involved in its hydroxylation. google.com

The metabolism of drugs can vary significantly between different species. nih.gov Therefore, comparative in vitro metabolism studies using liver microsomes from different species (e.g., rat, guinea pig, human) are important for understanding these differences and for extrapolating preclinical data to humans. nih.gov

For tolperisone, differences in pharmacokinetics have been observed between rats and humans. clinicaltrials.gov Comparative metabolism studies using this compound could help to elucidate the species-specific differences in its biotransformation. Such studies are crucial for selecting the most appropriate animal model for further preclinical development and for predicting the human pharmacokinetics of the deuterated analogue. Understanding how species differences in enzyme expression and activity affect the metabolism of both tolperisone and its deuterated form is essential for the successful translation of the drug candidate from preclinical to clinical settings. nih.gov

Deuterium Isotope Effects on Enzyme Kinetics and Metabolic Turnover Rates

Biotransformation Product Profiling of Tolperisone Facilitated by Deuterium Labeling

The study of drug metabolism is crucial for understanding a compound's efficacy and safety profile. The use of isotopically labeled analogues, such as this compound, represents a sophisticated strategy for elucidating the complex biotransformation pathways of a parent drug. scbt.com Deuterium labeling, the substitution of hydrogen with its stable isotope deuterium, provides a powerful tool for tracing molecules, identifying metabolites, and understanding enzymatic processes due to the kinetic isotope effect. researchgate.netbioscientia.de

The incorporation of deuterium into a drug molecule enhances its detection and differentiation in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scbt.com this compound is an isotopically labeled version of Tolperisone where ten hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium. caymanchem.com This labeling makes it an invaluable internal standard for the precise quantification of Tolperisone in biological samples and allows for the unambiguous identification of its metabolites. caymanchem.com

Research using human liver microsomes (HLM) has been fundamental in mapping the metabolic fate of Tolperisone. nih.gov These in-vitro studies have identified the primary biotransformation pathways, which are significantly clarified through the use of deuterated standards. Liquid chromatography-mass spectrometry (LC-MS) analyses have revealed that the principal metabolic route for Tolperisone is methyl-hydroxylation, leading to a primary metabolite designated M1. nih.gov Further enzymatic action leads to other products, including carbonyl-reduced forms of both the parent drug and its hydroxylated metabolite. nih.gov

The primary deuterium kinetic isotope effect (KIE) is a key principle exploited in these studies. researchgate.net The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning that metabolic reactions involving the cleavage of a C-D bond proceed at a slower rate. bioscientia.de This effect can help identify rate-limiting steps in metabolism and can sometimes lead to "metabolic switching," where the metabolic burden shifts to an alternative pathway. researchgate.netnih.gov While the deuterium atoms in Tolperisone-d10 are on the piperidine ring and not the primary site of metabolism (the tolyl-methyl group), its use as a tracer provides clear advantages in tracking the molecule's fate. caymanchem.comnih.gov

The metabolites formed from a deuterated drug are identical to those from the non-deuterated version, apart from the presence of deuterium, and no unique metabolites are typically formed. researchgate.netjuniperpublishers.com However, the rate of formation and the ratio between different metabolites can be altered, providing deep insights into the drug's metabolic profile. researchgate.netjuniperpublishers.com

Detailed research has identified several key metabolites of Tolperisone in HLM. nih.gov

Table 1: Major Identified Metabolites of Tolperisone in Human Liver Microsomes This table is generated based on data from studies on non-deuterated Tolperisone, which is profiled using deuterated standards.

Metabolite ID Proposed Biotransformation Mass-to-Charge Ratio (m/z)
M1 Methyl-hydroxylation 261
- Carbonyl reduction of parent compound 247
- Carbonyl reduction of M1 263

Source: Dalmadi et al., 2003. nih.gov

The enzymatic basis for Tolperisone's metabolism has also been extensively investigated. These studies pinpoint specific cytochrome P450 (P450) enzymes as the primary catalysts for its biotransformation. nih.gov

Table 2: Cytochrome P450 Isoforms Involved in Tolperisone Metabolism This table is generated based on data from studies on non-deuterated Tolperisone, which is profiled using deuterated standards.

Enzyme Role in Tolperisone Metabolism
CYP2D6 Identified as the most prominent enzyme in the overall metabolism of Tolperisone and the formation of hydroxymethyl-tolperisone (M1). nih.gov
CYP2C19 Plays a smaller role in overall metabolism and the formation of M1. nih.gov
CYP1A2 Contributes to a lesser extent in the formation of M1. nih.gov
CYP2B6 Involved in the overall metabolism to a small degree, but not in the formation of M1. nih.gov

Source: Dalmadi et al., 2003. nih.gov

Impurity Profiling and Degradation Product Analysis of Tolperisone Using Tolperisone D10 Hydrochloride

Application of Tolperisone-d10 Hydrochloride as a Reference Standard for Impurity Quantification

This compound serves as an invaluable internal standard for the accurate quantification of impurities in Tolperisone (B1682978) drug substances and products. scbt.commedchemexpress.com The use of a stable isotope-labeled internal standard is a widely accepted and preferred technique in analytical chemistry, particularly in mass spectrometry-based methods, due to its ability to compensate for variations in sample preparation and instrument response. scbt.comlcms.cz

The structural similarity between this compound and the target analytes (Tolperisone and its impurities) ensures that they exhibit similar behavior during extraction, chromatography, and ionization. lcms.cz This co-elution and co-ionization allow for more precise and accurate quantification by minimizing the matrix effects that can suppress or enhance the analyte signal in complex sample matrices like pharmaceutical formulations. lcms.cz

Several analytical methods, most notably High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), have been developed for the impurity profiling of Tolperisone. mdpi.comnih.gov In these methods, a known concentration of this compound is added to the sample, and the response ratio of the analyte to the internal standard is used to construct a calibration curve for quantification. google.com This approach significantly improves the accuracy and reproducibility of the analysis, especially for trace-level impurities.

Key impurities that are monitored in Tolperisone formulations include process-related impurities and degradation products. Some of the known impurities are 2-methyl-1-(4-methylphenyl)prop-2-en-1-one (B3061191) (Vinyl Ketone or Impurity E), 1-(4-methylphenyl)propan-1-one (4-MMP), and 2-methylhydroxy impurity. The use of this compound as an internal standard allows for the precise quantification of these and other related substances, ensuring that their levels remain within the stringent limits set by regulatory authorities.

Table 1: Linearity of Tolperisone and its Impurities using a Validated HPLC Method

CompoundLinearity Range (μg/mL)
Tolperisone hydrochloride0.5 - 3.5
Impurity E (vinyl ketone)0.5 - 3.5
2-methylhydroxy impurity0.5 - 3.5
4-MMP impurity0.2 - 1.4

This data demonstrates the established linear range for the quantification of Tolperisone and its key impurities, a critical parameter in method validation.

Forced Degradation Studies and Stability Indicating Methods with Deuterated Standards

Forced degradation studies are a cornerstone of drug development, providing crucial information about the stability of a drug substance and its susceptibility to various stress conditions such as acid and base hydrolysis, oxidation, heat, and light. mdpi.comnih.govjpionline.org These studies are essential for developing stability-indicating analytical methods that can separate and quantify the drug from its degradation products. nih.gov The inclusion of a deuterated standard like this compound in these studies enhances the reliability of the results.

In forced degradation studies of Tolperisone, the drug is subjected to harsh conditions to intentionally induce degradation. indiandrugsonline.org Tolperisone has been shown to be susceptible to degradation under basic, aqueous, and oxidative conditions. mdpi.comnih.gov The resulting mixtures, containing the intact drug and its degradation products, are then analyzed using a stability-indicating method, typically RP-HPLC. indiandrugsonline.org

The use of this compound as an internal standard in these analyses helps to accurately quantify the remaining amount of Tolperisone and the formed degradation products. This is particularly important for establishing the mass balance, which should ideally be close to 100%, indicating that all degradation products have been accounted for. mdpi.comnih.gov

Table 2: Summary of Forced Degradation Studies of Tolperisone Hydrochloride

Stress ConditionDegradation Observed
Acid Hydrolysis (e.g., 1N HCl)Susceptible
Base Hydrolysis (e.g., 1N NaOH)Considerable degradation
Water HydrolysisConsiderable degradation
Oxidative (e.g., H₂O₂)Considerable degradation
Thermal DegradationSusceptible
Photolytic DegradationSusceptible

This table summarizes the typical outcomes of forced degradation studies on Tolperisone, highlighting the conditions under which the drug is unstable. mdpi.comnih.govjpionline.orgsciepub.com

Analytical Strategies for Identification and Quantification of Degradation Products and Related Substances in Tolperisone Formulations

A variety of analytical techniques are employed to identify and quantify degradation products and related substances in Tolperisone formulations. veeprho.com High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used method for routine quality control due to its robustness and reliability. nih.govgoogle.com Several HPLC methods have been developed and validated for the determination of Tolperisone and its impurities. mdpi.com These methods typically utilize a C18 stationary phase and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724). mdpi.comnih.gov

For the structural elucidation of unknown impurities and degradation products, more sophisticated techniques are required. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose, providing molecular weight and fragmentation information that can help in identifying the chemical structure of the analytes. google.commdpi.com The use of deuterated standards like this compound in LC-MS analysis can aid in distinguishing between drug-related species and background noise.

Capillary electrophoresis (CE) has also been explored for the analysis of Tolperisone and its degradation products. nih.gov A dual cyclodextrin (B1172386) system in CE has been shown to be effective in separating key degradants from the high concentration of the active pharmaceutical ingredient. nih.gov

Table 3: Analytical Techniques for Tolperisone Impurity Analysis

TechniqueApplication
HPLC-UV Routine quantification of known impurities and degradation products. nih.govgoogle.com
LC-MS Identification and structural elucidation of unknown impurities and degradation products. google.commdpi.com
Capillary Electrophoresis (CE) Separation of degradation products, particularly in the presence of high concentrations of the API. nih.gov

This table outlines the primary analytical strategies used in the impurity profiling of Tolperisone.

Isotopic Approaches in Understanding Degradation Pathways and Mechanisms

The use of isotopically labeled compounds, such as this compound, offers significant advantages in elucidating the degradation pathways and mechanisms of drugs. scbt.com By tracing the fate of the labeled atoms, researchers can gain a deeper understanding of the chemical transformations that occur during degradation. nih.gov

When a drug molecule containing a stable isotope label undergoes degradation, the label will be incorporated into the degradation products. By analyzing the mass spectra of the degradation products, it is possible to determine which parts of the original molecule are retained in each degradant. This information is invaluable for proposing and confirming degradation pathways.

For instance, if a degradation product is found to have the same number of deuterium (B1214612) atoms as the parent this compound, it indicates that the piperidine (B6355638) ring, which is deuterated in this standard, has remained intact during the degradation process. Conversely, the absence of the deuterium label in a degradation product would suggest that the piperidine moiety has been cleaved off.

This isotopic labeling approach, combined with advanced analytical techniques like LC-MS/MS, provides a powerful tool for mechanistic studies, enabling a more complete understanding of the chemical stability of Tolperisone. nih.gov

Mechanistic and Preclinical Research Applications of Tolperisone D10 Hydrochloride

In Vitro Pharmacological Mechanism Investigations Employing Deuterated Tracers

The primary mechanism of action of tolperisone (B1682978) involves the blockade of voltage-gated sodium and calcium channels. patsnap.comwikipedia.orgdrugbank.com This action dampens neuronal excitability and inhibits the transmission of nerve signals that lead to muscle spasticity. patsnap.com Tolperisone-d10 Hydrochloride is instrumental in in vitro studies designed to elucidate these mechanisms with greater precision.

Deuterated compounds like this compound are frequently used as internal standards in mass spectrometry-based assays. caymanchem.com This allows for the precise quantification of the non-deuterated drug in experimental systems. For instance, in studies investigating the inhibition of specific ion channel isoforms, this compound can help accurately measure the concentration of tolperisone that binds to the channels, providing more reliable data on its inhibitory constants (IC50 values). caymanchem.com

Research has shown that tolperisone inhibits various voltage-gated sodium channel isoforms. chemsrc.com Utilizing this compound in such in vitro experiments on dorsal root ganglion (DRG) neurons allows for a more accurate determination of the concentration-response relationship for the blockade of peak sodium currents. caymanchem.com

Table 1: Application of this compound in In Vitro Assays

Assay TypeRole of this compoundInformation Gained
Ion Channel ElectrophysiologyInternal standard for LC-MS/GC-MS quantification of tolperisone.Precise determination of IC50 values for sodium and calcium channel blockade.
Enzyme Inhibition AssaysTracer to study metabolic pathways and enzyme kinetics.Understanding of metabolic stability and potential for drug-drug interactions.
Receptor Binding AssaysLabeled ligand to quantify binding affinity.Characterization of interactions with specific receptor subtypes.

Non-Human In Vivo Studies of Pharmacodynamic Responses with Isotopic Probes

In non-human in vivo studies, this compound serves as a crucial isotopic probe to investigate the pharmacodynamic responses to tolperisone. The use of deuterated compounds allows researchers to trace the parent drug and its metabolites in biological systems without altering the drug's fundamental pharmacological properties. ontosight.ai

Preclinical studies in animal models, such as rats with neuropathic pain, have been used to evaluate the effects of tolperisone. mdpi.com By administering this compound, researchers can accurately measure its concentration in various tissues, including the brain stem, spinal cord, and peripheral nerves, where it is known to accumulate. drugbank.com This information is vital for correlating drug exposure at the site of action with the observed pharmacodynamic effects, such as muscle relaxation and analgesia. mdpi.com

Furthermore, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can provide insights into the metabolic pathways of tolperisone. mdpi.com While not its primary purpose as a tracer, this property can help identify the key enzymes involved in its metabolism, such as cytochrome P450s. mdpi.com

Advanced Research into Molecular Interactions and Dynamics with Deuterated Compounds

The use of deuterated compounds extends to advanced research techniques aimed at understanding molecular interactions and dynamics. Deuteration can influence the physical properties of molecules, including bond lengths and vibrational modes, which can be probed by techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgmdpi.com

While specific studies on this compound using these advanced techniques are not widely published, the principles apply. Deuteration can modulate intermolecular interactions, such as hydrogen bonds. rsc.org Given that tolperisone's mechanism involves interaction with ion channels, which are complex protein structures, understanding how deuteration might subtly alter these interactions can provide deeper insights into the binding process. patsnap.comrsc.org

Emerging Research Perspectives and Future Directions for Tolperisone D10 Hydrochloride

Integration of Stable Isotope Labeling in Omics Technologies for Systems-Level Understanding

The use of stable isotope-labeled compounds like Tolperisone-d10 hydrochloride is becoming increasingly integral to "omics" technologies, such as metabolomics and proteomics, for a systems-level understanding of drug action. Stable isotope labeling is a powerful technique for tracing and quantifying molecules in complex biological systems. lucerna-chem.ch

In metabolomics, deuterated compounds help in the identification of drug metabolites. medchemexpress.com By introducing this compound into a biological system, researchers can use mass spectrometry to easily distinguish its metabolites from the endogenous metabolic background. The known mass shift caused by the ten deuterium (B1214612) atoms serves as a clear signature, allowing for the precise tracking of the metabolic fate of the parent compound, tolperisone (B1682978). lucerna-chem.ch This approach helps in building comprehensive metabolic maps and understanding how genetic variations or disease states can alter drug metabolism.

In the field of proteomics, mass spectrometry-based quantitative methods utilize stable isotope labeling to attach mass signature tags to proteins. lucerna-chem.chmedchemexpress.com While not a direct application for a small molecule like this compound, the principles of stable isotope labeling it represents are fundamental to these advanced research areas. The insights gained from tracing deuterated molecules provide a clearer picture of the intricate interactions between drugs and biological systems, contributing to a more holistic, systems-level pharmacological understanding. biophysics-reports.org

Computational Modeling and Simulation of Deuterium Isotope Effects in Biological Systems

Computational modeling and simulation are powerful tools for predicting and understanding the impact of deuterium substitution on a drug's behavior. The primary phenomenon at play is the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Replacing hydrogen with the heavier deuterium atom typically results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net This increased bond strength requires more energy to break, often leading to a slower reaction rate. wikipedia.orglibretexts.org

The study of KIE can help elucidate reaction mechanisms and is sometimes used in drug development to improve pharmacokinetic properties by protecting metabolically vulnerable C-H bonds. wikipedia.org

Researchers are increasingly using computational techniques, including quantum chemistry and data science, to model these effects. jsps.go.jp For a compound like tolperisone, which is metabolized by cytochrome P450 (CYP) enzymes, these models can simulate its interaction with the enzyme's active site. jsps.go.jpnih.gov By calculating the energetic barriers for breaking the C-H versus C-D bonds, these simulations can predict whether deuteration will slow down the metabolism of the drug. jsps.go.jp

Molecular docking studies can further predict how the deuterated compound binds to metabolic enzymes like CYP3A4 and CYP2C19. nih.gov Such in silico approaches can help identify the optimal positions for deuteration to achieve a desired change in metabolic stability, potentially reducing the need for extensive and costly experimental studies. jsps.go.jpnih.gov However, the potential for an isotope effect on the intrinsic clearance of a drug cannot be fully predicted and must be confirmed experimentally. nih.gov

Table 1: Theoretical Kinetic Isotope Effect (KIE) Values for Different Bonds

Bond Type Typical Reaction Theoretical kH/kD Implication
C-H vs C-D Metabolic Oxidation ~6-10 Significant slowing of reaction rate possible
N-H vs N-D Exchangeable Proton ~1 Minimal impact on metabolic stability
O-H vs O-D Exchangeable Proton ~1 Minimal impact on metabolic stability

This interactive table provides a simplified overview of how the replacement of hydrogen with deuterium can theoretically affect reaction rates depending on the bond type. The actual effect can vary significantly based on the specific reaction and molecular context. wikipedia.orglibretexts.org

Development of Novel Analytical Platforms for Deuterated Compounds

The increasing use of deuterated compounds like this compound has spurred the development of more sophisticated analytical platforms. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the cornerstone technology for analyzing these compounds. thalesnano.comrsc.org

The key advantage of using a deuterated standard is its ability to be distinguished from the non-labeled analyte by its mass, while exhibiting nearly identical chemical properties and chromatographic retention time. splendidlab.com This allows it to serve as an ideal internal standard in quantitative bioanalysis. caymanchem.comthalesnano.com The internal standard is added at a known concentration to samples and helps to correct for variations that can occur during sample processing, such as extraction losses or fluctuations in the instrument's signal, known as matrix effects. kcasbio.comwuxiapptec.com This significantly improves the accuracy and precision of the measurement of the target analyte. clearsynth.com

Recent advancements in high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy offer powerful capabilities for characterizing deuterated compounds. rsc.org HR-MS can be used to determine the isotopic enrichment and confirm the purity of a labeled compound like this compound, while NMR confirms the structural integrity and the specific positions of the deuterium atoms. rsc.orgmdpi.com

Table 2: Comparison of Analytical Techniques for Deuterated Compounds

Technique Primary Use Key Advantage for Deuterated Compounds
LC-MS/MS Quantitative bioanalysis High sensitivity and specificity; distinguishes analyte from standard by mass. nih.gov
HR-MS Purity and isotopic enrichment analysis Provides exact mass measurements to confirm composition. rsc.org
NMR Spectroscopy Structural confirmation Determines the precise location of deuterium atoms within the molecule. rsc.orgbrightspec.com

This interactive table compares common analytical platforms used for the analysis and characterization of deuterated compounds.

Broader Applications of this compound in Preclinical Drug Development Research

The primary and most critical application of this compound in preclinical drug development is its use as an internal standard for the quantitative analysis of tolperisone in biological samples. caymanchem.comclearsynth.com This is essential for conducting pharmacokinetic (PK) studies, which examine how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism. thalesnano.comchemsrc.com

Accurate measurement of drug concentrations in plasma, tissues, and other biological matrices over time is fundamental to understanding its PK profile. splendidlab.com In these studies, this compound is added to every sample, including calibration standards and unknown study samples. wuxiapptec.com When analyzed by LC-MS/MS, the instrument measures the response ratio of tolperisone to this compound. wuxiapptec.com Because the deuterated standard experiences the same processing and analytical variations as the non-deuterated drug, this ratio provides a highly reliable and reproducible measurement of the actual drug concentration. kcasbio.com

Q & A

Q. What experimental considerations are critical when incorporating isotopic effects of Tolperisone-d10 Hydrochloride into molecular dynamics studies?

this compound, a deuterated analog, exhibits isotopic effects that influence reaction kinetics and molecular interactions. When designing experiments:

  • Use deuterium substitution analysis to quantify isotopic shifts in bond dissociation energies or reaction rates.
  • Employ nuclear magnetic resonance (NMR) spectroscopy to track deuterium incorporation and confirm isotopic purity .
  • Control for solvent interactions, as deuterated compounds may alter hydrogen-bonding networks.
  • Reference non-deuterated Tolperisone hydrochloride as a baseline for comparative studies .

Q. How should researchers validate analytical methods for quantifying this compound in biological matrices?

Method validation requires:

  • Chromatographic separation (e.g., HPLC or UPLC) with mass spectrometry (MS) detection to distinguish deuterated and non-deuterated species.
  • Calibration curves spanning physiologically relevant concentrations (e.g., 1–1000 ng/mL), validated for linearity (R² ≥ 0.99) and precision (RSD < 15%).
  • Recovery studies using spiked plasma/serum samples to assess matrix effects.
  • Stability tests under storage conditions (−80°C to 25°C) to ensure analyte integrity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Key safety measures include:

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and chemical goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing and dissolution to minimize inhalation risks.
  • Waste disposal : Segregate contaminated materials and adhere to hazardous waste regulations.
  • First aid : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion (oral LD50: 1,450 mg/kg in rats) .

Advanced Research Questions

Q. How can researchers resolve contradictions in protein-binding data for this compound?

Discrepancies in binding affinity (e.g., with Human Serum Albumin, HSA) may arise from:

  • Quenching mechanism variability : Use fluorescence quenching assays to differentiate static (complex formation) vs. dynamic (collisional) quenching.
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) can quantify binding enthalpy (ΔH) and entropy (ΔS) to identify dominant interaction forces (e.g., hydrophobic vs. hydrogen bonding).
  • Structural validation : Circular dichroism (CD) spectroscopy to monitor α-helix/β-sheet changes in HSA upon ligand binding .

Q. What methodologies are recommended for assessing metabolic stability and deuterium retention in this compound?

  • In vitro metabolism : Incubate with liver microsomes/S9 fractions and analyze metabolites via high-resolution MS (HRMS) to track deuterium loss.
  • Kinetic isotope effects (KIEs) : Compare metabolic half-lives (t₁/₂) of deuterated vs. non-deuterated forms to quantify isotopic stabilization.
  • Deuterium retention mapping : Use tandem MS (MS/MS) fragmentation to identify sites of deuterium exchange during CYP450-mediated oxidation .

Q. How can researchers optimize experimental designs for studying this compound’s effects on ion channels or neuromuscular junctions?

  • Electrophysiological assays : Patch-clamp techniques to measure voltage-gated sodium/potassium channel modulation.
  • Dose-response profiling : Apply incremental concentrations (1 nM–10 µM) to establish EC₅₀/IC₅₀ values.
  • Control for solvent artifacts : Use deuterium-free buffers to isolate isotopic effects from solvent interactions.
  • In vivo correlation : Combine with microdialysis in rodent models to measure CNS penetration and muscle relaxant efficacy .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are suitable for reconciling conflicting in vitro/in vivo efficacy data for this compound?

  • Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.
  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Link plasma concentrations (Cₘₐₓ, AUC) to neuromuscular endpoints (e.g., muscle tone reduction).
  • Sensitivity analysis : Identify outliers or covariates (e.g., species-specific metabolism) contributing to discrepancies .

Q. How should researchers document isotopic purity and stability in this compound formulations?

  • Certificate of Analysis (CoA) : Require suppliers to provide deuterium enrichment levels (e.g., ≥98% by NMR).
  • Forced degradation studies : Expose formulations to heat, light, and humidity, then quantify deuterium loss via LC-MS.
  • Batch-to-batch consistency : Use ANOVA to compare purity across production lots .

Retrosynthesis Analysis

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Tolperisone-d10 Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.